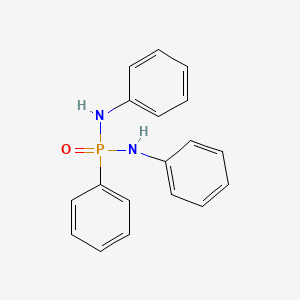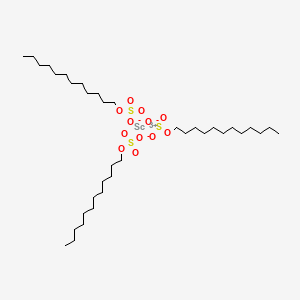
Scandium tris(dodecyl sulfate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scandium tris(dodecyl sulfate) is an organometallic compound with the molecular formula C36H75O12S3Sc. It consists of scandium ions coordinated with three dodecyl sulfate anions. This compound is known for its unique properties, including its ability to act as a surfactant and a Lewis acid catalyst .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Scandium tris(dodecyl sulfate) can be synthesized by reacting scandium salts with sodium dodecyl sulfate in an aqueous solution. The reaction typically involves dissolving scandium chloride or scandium nitrate in water, followed by the addition of sodium dodecyl sulfate. The mixture is then stirred and heated to facilitate the formation of scandium tris(dodecyl sulfate). The product is isolated by filtration and dried under vacuum .
Industrial Production Methods
Industrial production of scandium tris(dodecyl sulfate) follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Scandium tris(dodecyl sulfate) primarily undergoes Lewis acid-catalyzed reactions. It is known to catalyze various organic transformations, including:
Oxidation: It can facilitate the oxidation of alcohols to aldehydes or ketones.
Reduction: It can catalyze the reduction of carbonyl compounds to alcohols.
Substitution: It is effective in promoting nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with scandium tris(dodecyl sulfate) include aldehydes, ketones, alcohols, and amines. The reactions are typically carried out in aqueous or organic solvents at ambient temperature. The presence of scandium tris(dodecyl sulfate) enhances the reaction rate and selectivity .
Major Products Formed
The major products formed from reactions catalyzed by scandium tris(dodecyl sulfate) include β-amino acid alcohols, α-amino phosphonates, and various substituted organic compounds .
Aplicaciones Científicas De Investigación
Scandium tris(dodecyl sulfate) has a wide range of applications in scientific research:
Mecanismo De Acción
Scandium tris(dodecyl sulfate) exerts its effects through its dual role as a surfactant and a Lewis acid. As a surfactant, it reduces the surface tension between different phases, facilitating the formation of micelles and colloidal dispersions. As a Lewis acid, it activates substrates by accepting electron pairs, thereby enhancing the reactivity and selectivity of various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Scandium tris(trifluoromethanesulfonate): Another Lewis acid catalyst with similar catalytic properties but different solubility and reactivity profiles.
Sodium dodecyl sulfate: A common surfactant used in similar applications but lacks the Lewis acid properties of scandium tris(dodecyl sulfate).
Uniqueness
Scandium tris(dodecyl sulfate) is unique due to its combination of surfactant and Lewis acid properties. This dual functionality allows it to catalyze a wide range of reactions while also facilitating the formation of stable colloidal dispersions .
Propiedades
Número CAS |
211638-03-8 |
|---|---|
Fórmula molecular |
C36H75O12S3Sc |
Peso molecular |
841.1 g/mol |
Nombre IUPAC |
dodecyl sulfate;scandium(3+) |
InChI |
InChI=1S/3C12H26O4S.Sc/c3*1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h3*2-12H2,1H3,(H,13,14,15);/q;;;+3/p-3 |
Clave InChI |
JOHCLLAMYIRJOJ-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].[Sc+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


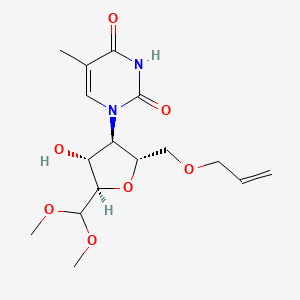
![N-[2-(2-amino-5-methyl-1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B13822061.png)
![1-(4-methylpiperazin-1-yl)-2-[(E)-1-phenylethylideneamino]oxyethanone](/img/structure/B13822068.png)
![2-[4-(6-amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]-N,N-diethylacetamide](/img/structure/B13822073.png)
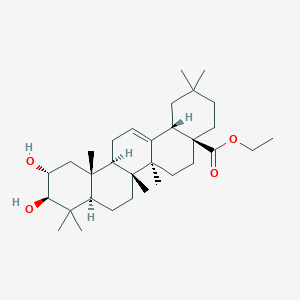
![N-[4-(1-adamantyl)thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B13822085.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B13822088.png)

![6-Amino-4-(2,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13822101.png)
![Ethyl [(5-amino-2-pyridinyl)oxy]acetate](/img/structure/B13822102.png)
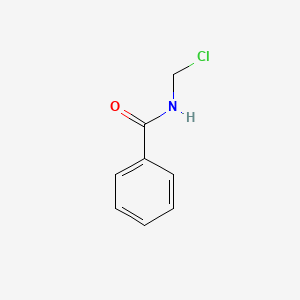
![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B13822110.png)

